
Coreg CR
Übersicht
Beschreibung
Coreg CR, also known as carvedilol, is a prescription medicine known as a beta-blocker. It is used to treat the symptoms of heart failure and high blood pressure (hypertension). Coreg CR may be used alone or with other medications .
Synthesis Analysis
The preparation of carvedilol, an adrenergic antagonist drug, has been reported by a novel design of synthesis which has improved the yield. An optimized synthesis by screening different solvents and bases was proposed .Molecular Structure Analysis
Carvedilol phosphate is a white-to-almost white solid with a molecular weight of 513.5 (406.5 carvedilol free base) and a molecular formula of C24H26N2O4•H3PO4•1/2 H2O .Physical And Chemical Properties Analysis
Carvedilol phosphate is a white to almost-white solid with a molecular weight of 513.5 (406.5 carvedilol free base) and a molecular formula of C24H26N2O4•H3PO4•1/2 H2O .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Carvedilol phosphate (CVD) is a phosphate salt derivative of carbazole and propranolol, a non-cardioselective beta-blocker . It is used in treatment as a racemic mixture; the S (−) enantiomer is a beta-adrenoceptor, and the R (+) enantiomer is both a beta and alpha-1 adrenoceptor blocker .
Amorphous Form of Carvedilol Phosphate
The amorphous form of carvedilol phosphate was obtained as a result of grinding . The identity of the obtained amorphous form was confirmed by powder X-ray diffraction (PXRD), different scanning calorimetry (DSC), and FT-IR spectroscopy . As a result of changes in the CVD structure, its lower solubility at pH 1.2 and pH 6.8 was noted .
Solid Dispersions of Crystalline and Amorphous CVD
Solid dispersions of crystalline and amorphous CVD forms with hydrophilic polymers (hydroxypropyl-β-cyclodextrin, Pluronic ® F-127, and Soluplus ®) were obtained . Their solubility at pH 1.2 and 6.8 was carried out, as well as their permeation through a model system of biological membranes suitable for the gastrointestinal tract (PAMPA-GIT) was established .
Extended-Release Capsules
The use of carvedilol phosphate in the formulation of extended-release capsules is also noteworthy . The test was performed at a more alkaline pH due to the possibility of obtaining a prolonged release profile due to the polymers used .
Oral Liquid Formulation for Paediatric Use
Carvedilol (CARV) is an ‘off-label’ β-blocker drug to treat cardiovascular diseases in children . Since CARV is nearly insoluble in water, only CARV solid forms are commercialized . Usually, CARV tablets are manipulated to prepare an extemporaneous liquid formulation for children in hospitals . A 1 mg/mL CARV solution containing malic acid was stable for up to 12 months at 25 °C and 30 °C and 6 months at 40 °C .
Sustained Release Tablets
Carvedilol phosphate has been evaluated for use in sustained release tablets . This allows for a controlled release of the medication over time, potentially improving patient compliance and therapeutic outcomes .
Wirkmechanismus
Carvedilol phosphate, also known as Coreg CR or Carvedilol phosphate hemihydrate, is a non-selective beta-adrenergic antagonist with alpha-1-blocking activity . This article will delve into the various aspects of its mechanism of action.
Target of Action
Carvedilol primarily targets beta-1 receptors in the heart and alpha-1 receptors in blood vessels . These receptors typically bind to hormones called catecholamines .
Mode of Action
Carvedilol inhibits the binding of catecholamines to beta-1 receptors in the heart and alpha-1 receptors in the blood vessels . This inhibition leads to a decrease in heart rate and blood pressure . The S(-) enantiomer of carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .
Biochemical Pathways
Carvedilol affects several biochemical pathways. It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Pharmacokinetics
Carvedilol is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, but also by CYP2C9, CYP3A4, CYP2C19, CYP1A2, and CYP2E1 . It undergoes aromatic ring oxidation and glucuronidation, followed by conjugation reactions . The drug’s bioavailability is around 25% , and its solubility is pH-dependent, with high solubility at low pH and low solubility at high pH .
Result of Action
The molecular and cellular effects of carvedilol’s action include a reduction in cardiac output, exercise- or beta-agonist-induced tachycardia, reduction of reflex orthostatic tachycardia, vasodilation, decreased peripheral vascular resistance, decreased renal vascular resistance, reduced plasma renin activity, and increased levels of atrial natriuretic peptide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of carvedilol. For instance, the pH of the gastrointestinal tract can affect the solubility and dissolution of carvedilol, which in turn impacts its bioavailability . Additionally, the ionic strength and buffer capacity of the dissolution media can influence carvedilol’s solubility and dissolution rate .
Safety and Hazards
Coreg CR should not be abruptly stopped as it may lead to acute exacerbation of coronary artery disease upon cessation of therapy. Bradycardia, hypotension, worsening heart failure/fluid retention may occur. It is contraindicated in patients with bronchial asthma or related bronchospastic conditions, second- or third-degree AV block, sick sinus syndrome, severe bradycardia (unless a permanent pacemaker is in place), patients in cardiogenic shock or decompensated heart failure requiring the use of IV inotropic therapy, severe hepatic impairment, and history of serious hypersensitivity reaction .
Eigenschaften
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H26N2O4.2H3O4P.H2O/c2*1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;2*1-5(2,3)4;/h2*2-12,17,25-27H,13-16H2,1H3;2*(H3,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNYXTULDSJZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H60N4O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976535 | |
| Record name | Carvedilol phosphate hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1027.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coreg CR | |
CAS RN |
610309-89-2 | |
| Record name | Carvedilol phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610309892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carvedilol phosphate hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2RS)-1-(9H-CARBAZOL-4-YLOXY)-3-[[2-(2-METHOXYPHENOXY)ETHYL] AMINO]PROPAN-2-OL PHOSPHATE SALT (1:1) HEMIHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARVEDILOL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT531S367 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of carvedilol phosphate?
A1: Carvedilol phosphate acts as a non-selective antagonist of both β-adrenergic and α1-adrenergic receptors. [, , ] This dual action contributes to its therapeutic effects in conditions like hypertension and heart failure. [, ]
Q2: How does carvedilol phosphate's β-adrenergic blockade contribute to its therapeutic effects?
A2: By blocking β-adrenergic receptors, carvedilol phosphate reduces the effects of the sympathetic nervous system on the heart. [] This leads to a decrease in heart rate (negative chronotropic effect) and the force of heart contractions (negative inotropic effect), ultimately reducing cardiac output. []
Q3: What is the significance of carvedilol phosphate's α1-adrenergic blockade?
A3: The α1-adrenergic blocking activity of carvedilol phosphate results in vasodilation, reducing peripheral vascular resistance and contributing to its blood pressure-lowering effects. [, ]
Q4: What is the molecular formula and weight of carvedilol phosphate hemihydrate?
A4: The molecular formula of carvedilol phosphate hemihydrate is C24H26N2O4•H3PO4•1/2 H2O, and its molecular weight is 513.5 g/mol (free base: 406.5 g/mol). []
Q5: What spectroscopic techniques are useful for characterizing carvedilol phosphate?
A5: Several techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD), are commonly employed to characterize carvedilol phosphate and its formulations. [, , , , ] FTIR helps identify functional groups and potential interactions with excipients. [, ] DSC provides insights into thermal properties and polymorphism. [, ] PXRD aids in determining crystallinity and identifying different solid forms. [, ]
Q6: Does carvedilol phosphate exhibit compatibility issues with common pharmaceutical excipients?
A6: Studies have investigated the compatibility of carvedilol phosphate with various excipients. [, , ] FTIR analysis is often used to assess potential chemical interactions. [, ] While generally considered compatible with many excipients, specific combinations should be evaluated during formulation development to ensure stability and performance.
Q7: How does carvedilol phosphate's stability vary under different environmental conditions?
A7: Research has explored the moisture sorption-desorption characteristics of carvedilol phosphate. [] The compound exhibits a sigmoidal sorption-desorption isotherm, indicating Type II isotherm behavior. [] This highlights the importance of controlling humidity during manufacturing and storage to ensure product stability.
Q8: What are the challenges associated with formulating carvedilol phosphate, and how are they addressed?
A8: As a BCS Class II drug, carvedilol phosphate presents challenges due to its low aqueous solubility, potentially limiting its dissolution rate and bioavailability. [, ] Several strategies have been explored to overcome these limitations, including:
- Solid Dispersions: Utilizing hydrophilic carriers like PVP K-30, aerosil, and various cellulose derivatives to improve solubility and dissolution. [, ]
- Micronization: Reducing particle size to enhance the surface area available for dissolution. []
- Controlled Release Systems: Developing formulations that provide sustained drug release over an extended period, improving patient compliance by reducing dosing frequency. [, , , , , , , ] These systems often utilize hydrophilic polymers like HPMC and Carbopol to modulate drug release. []
- Gastroretentive Systems: Designing formulations that remain in the stomach for an extended period, taking advantage of carvedilol phosphate's higher solubility in acidic environments. [, , ] Floating tablets, often incorporating gas-generating agents like sodium bicarbonate, are a common approach. [, ]
- Buccal Delivery Systems: Exploring alternative routes of administration like buccal films and patches to potentially bypass first-pass metabolism and improve bioavailability. [, ] Mucoadhesive polymers like Plantago ovata husk gel and chitosan are employed in these systems. [, ]
Q9: What is the rationale for developing controlled-release formulations of carvedilol phosphate?
A9: Controlled-release formulations aim to maintain therapeutic drug levels for an extended period, reducing dosing frequency and potentially improving patient compliance. [, , , ] This is particularly relevant for chronic conditions like hypertension where consistent blood pressure control is crucial. [, , , ]
Q10: What is the bioavailability of immediate-release carvedilol phosphate, and why is it relatively low?
A10: The oral bioavailability of immediate-release carvedilol phosphate is relatively low, ranging from 25% to 35%. [, , ] This is primarily attributed to extensive first-pass metabolism in the liver. [, , ]
Q11: Has research shown a link between dosing frequency and patient adherence to carvedilol therapy?
A12: Studies suggest that once-daily (QD) dosing of carvedilol is associated with better medication adherence compared to twice-daily (BID) dosing. [] This highlights the potential benefits of extended-release formulations in improving patient compliance and treatment outcomes.
Q12: What analytical methods are commonly used to quantify carvedilol phosphate in pharmaceutical formulations?
A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying carvedilol phosphate in various matrices, including pharmaceutical formulations. [, ] Other methods like UV spectrophotometry and high-performance thin-layer chromatography (HPTLC) have also been employed. [, ]
Q13: What are the critical considerations for validating analytical methods for carvedilol phosphate?
A14: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method. [] This is crucial for obtaining reliable and reproducible results in quality control and research settings. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

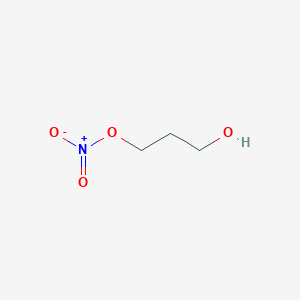
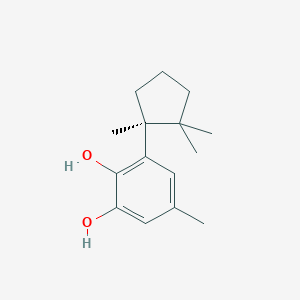
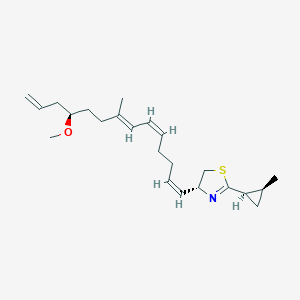
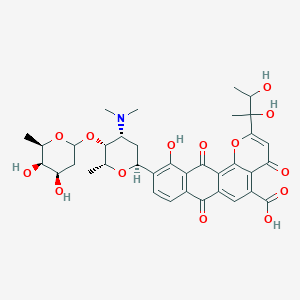

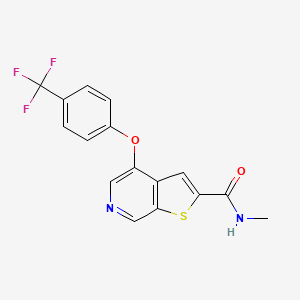


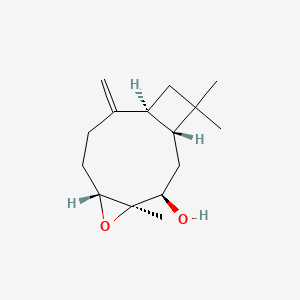
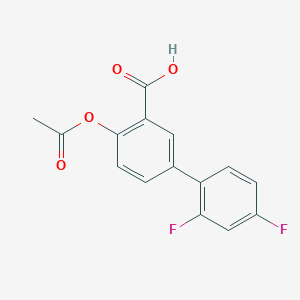
![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)


